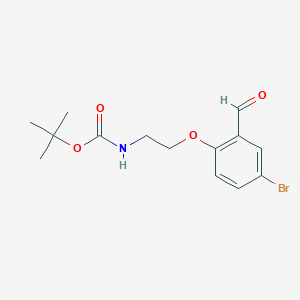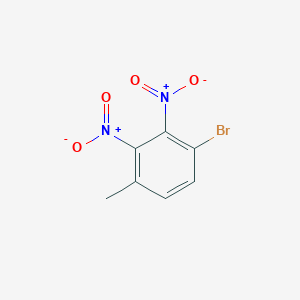
4-Bromo-2,3-dinitrotoluene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sensor Development
- Nanocomposite Sensors: A study by Chakraborty et al. (2020) reported the use of ZnO–Ag2O composite nanoflowers for the electrochemical sensing of dinitrotoluene, a related compound to 4-Bromo-2,3-dinitrotoluene. This development is significant for detecting nitroaromatic compounds due to their toxic nature and environmental contamination concerns (Chakraborty et al., 2020).
Environmental Biodegradation
- Biodegradation Processes: Research by Freedman, Shanley, and Scholze (1996) explored the aerobic biodegradation of dinitrotoluene, a compound similar to 4-Bromo-2,3-dinitrotoluene, highlighting the effectiveness of specific microbial cultures in breaking down these compounds, thus presenting a method for environmental remediation (Freedman et al., 1996).
Chemical Analysis and Detection
- Spectroscopy and Electrochemistry: A study by Brown et al. (2015) developed methods for the determination of dinitrotoluene using Fe(II) ions and electrochemical sensing, which could be applied for detecting and analyzing 4-Bromo-2,3-dinitrotoluene (Brown et al., 2015).
Pathways of Microbial Metabolism
- Microbial Transformation: Guest et al. (1982) investigated the metabolism of dinitrotoluene by intestinal microorganisms, providing insights into the biological pathways that could potentially involve 4-Bromo-2,3-dinitrotoluene (Guest et al., 1982).
Industrial and Environmental Safety
- Toxicity and Contamination Studies: Research on the environmental and health impacts of dinitrotoluenes, compounds similar to 4-Bromo-2,3-dinitrotoluene, has been conducted to understand their role as contaminants and potential health hazards. For instance, Harth et al. (2005) discussed the carcinogenic potential of dinitrotoluenes in highly exposed workers (Harth et al., 2005).
Molecular and Chemical Studies
- Molecular Interactions and Properties: Tao et al. (2013) studied the adsorption of dinitrotoluene on TiO2, providing molecular-level insights that could be relevant for understanding the properties of 4-Bromo-2,3-dinitrotoluene (Tao et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-methyl-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dinitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

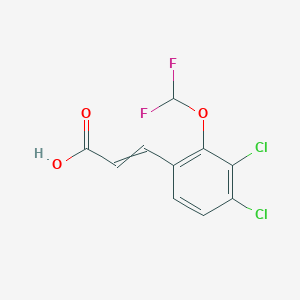
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)


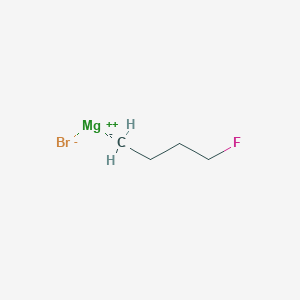
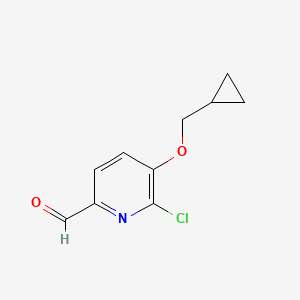

![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
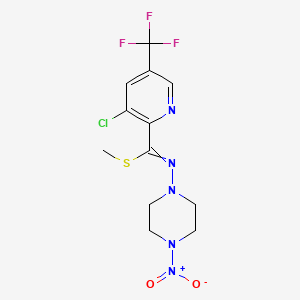
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
